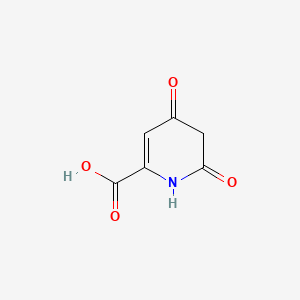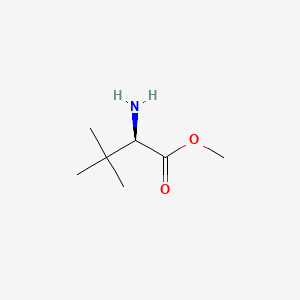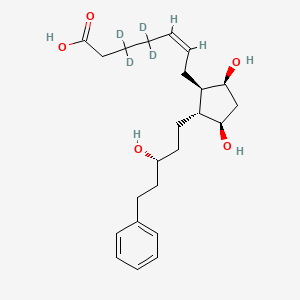
Latanoprost (free acid)-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost free acid is a prostaglandin Falpha that is an analogue of prostaglandin F2alpha . Its isopropyl ester prodrug, latanoprost, is used in the treatment of open-angle glaucoma and ocular hypertension . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor .
Synthesis Analysis
This process involves effective purification of the hydroxyl intermediate (5A) through solvent crystallization followed by inhibition of inversion of the chiral center at C-15 position .
Molecular Structure Analysis
The molecular formula of Latanoprost free acid is C23H34O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 390.5 g/mol .
Physical And Chemical Properties Analysis
The molecular formula of Latanoprost free acid is C23H34O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 390.5 g/mol .
Applications De Recherche Scientifique
- Mechanism : Latanoprost (free acid)-d4 is an isopropyl ester prodrug that gets enzymatically hydrolyzed within the eye to yield the active acid form. This acid form acts as a prostaglandin receptor agonist, increasing uveoscleral and trabecular outflow of aqueous humor, thereby lowering intraocular pressure .
- Clinical Use : Commercially available as Xalatan® topical eye drops (50 μg/mL), it’s administered once daily with an onset of action of 3–4 hours and a duration of action of 24 hours .
- Quantification : Researchers have developed a robust high-performance liquid chromatography (HPLC) method for quantifying nanogram levels of latanoprost in ocular tissues. The method uses both fluorescence and ultraviolet (UV) detectors, with the UV detector showing better precision and the fluorescence detector exhibiting higher sensitivity .
- Novel Delivery Systems : Studies have evaluated latanoprost delivery using very-high-molecular-weight hyaluronic acid (vHiHA) eye drops in rats. Monitoring temporal changes in concentration provides insights into its therapeutic effects .
- Hyaluronic Acid-Chitosan Nanoparticles : Researchers explored the intraocular pressure reduction effect of 0.005% latanoprost eye drops in albino rabbits using a hyaluronic acid-chitosan nanoparticle drug delivery system .
- Method Development : A reversed-phase HPLC method was developed for latanoprost quantification. The fluorescence detector exhibited greater sensitivity, while the UV detector showed better precision. The fluorescence detector was chosen for quantifying latanoprost released from ocular implants in vitro and in porcine ocular tissues .
- Isotope-Labeled Variant : Latanoprost-d4, with deuterium substitution, is used for pharmacokinetic studies and bioavailability assessments. It allows researchers to track the compound’s fate in vivo and understand its metabolism .
Glaucoma Treatment
Ocular Implants
Aqueous Humor Concentration Monitoring
Nanoparticle Drug Delivery
Comparative Analysis (HPLC-Fluorescence vs. HPLC-UV)
Research on Latanoprost-d4
Mécanisme D'action
Mode of Action
Latanoprost acts as a selective FP receptor agonist . Its primary mode of action involves increasing the uveoscleral outflow of aqueous humor . This action increases the sclera’s permeability to aqueous humor, thereby lowering intraocular pressure .
Biochemical Pathways
Latanoprost is an esterified prodrug of prostaglandin F2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . This activation process is a key part of the biochemical pathway that allows Latanoprost to exert its therapeutic effects. The increased outflow of aqueous humor that results from Latanoprost’s action on the FP receptor helps to reduce intraocular pressure .
Pharmacokinetics
Latanoprost exhibits favorable pharmacokinetic properties. After topical administration, about 1% of the dose penetrates the human eye, with the remaining portion absorbed into the systemic circulation through blood vessels in the conjunctiva and mucous membranes of the nose, pharynx, esophagus, and gastrointestinal tract . The maximum plasma concentration for Latanoprost occurs 0.25 hours after administration . After hepatic beta-oxidation, the metabolites of Latanoprost are primarily excreted by the kidneys .
Result of Action
The primary result of Latanoprost’s action is a reduction in intraocular pressure. This is achieved through its effect on increasing the outflow of aqueous humor . It has been found to reduce both diurnal and nocturnal intraocular pressure . Additionally, Latanoprost has been shown to act synergistically with other anti-glaucoma medications .
Action Environment
The action of Latanoprost can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride (BAK), a common preservative in ophthalmic solutions, can affect the pharmacokinetics of Latanoprost . Furthermore, the efficacy of Latanoprost can be affected by the physiological environment of the eye, such as the pH and the presence of other ocular medications .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-GPPKKVIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latanoprost (free acid)-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

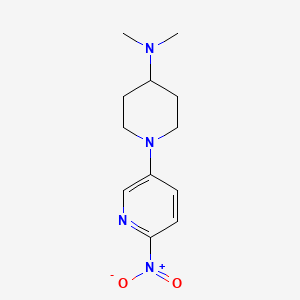
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
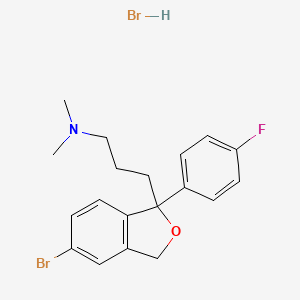

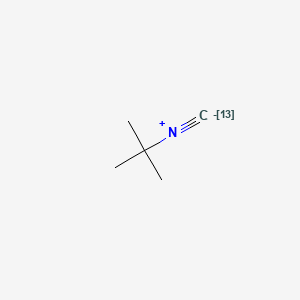

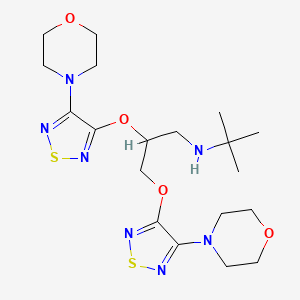
![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)
